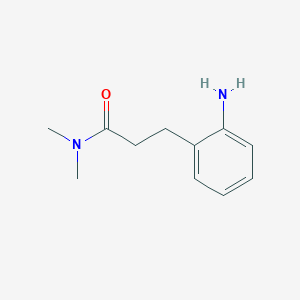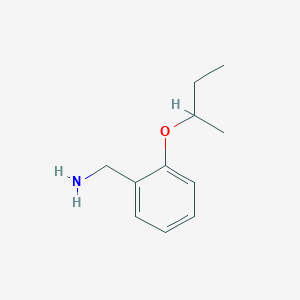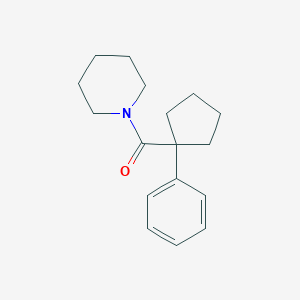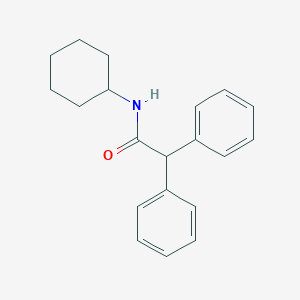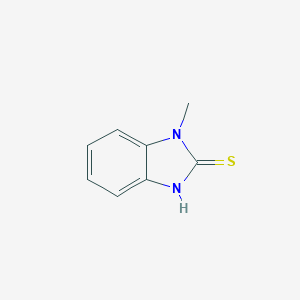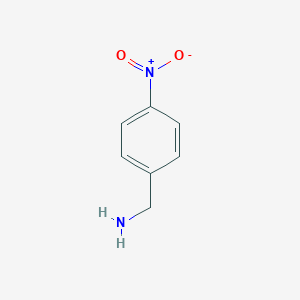
4-tert-butyl-N-ethyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-ethyl-N-phenylbenzamide, also known as TBEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBEP belongs to the family of amides and is widely used as a plasticizer in various industrial applications. However, its potential as a research tool has also been explored, and it has been found to have several interesting properties that make it suitable for use in various scientific studies.
Wirkmechanismus
The exact mechanism of action of 4-tert-butyl-N-ethyl-N-phenylbenzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to enhance the activity of GABA receptors, resulting in increased inhibition of neuronal activity. This, in turn, leads to the anticonvulsant and anxiolytic effects observed in various studies.
Biochemische Und Physiologische Effekte
4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and anxiolytic properties. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-ethyl-N-phenylbenzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers with limited budgets. It has also been found to have low toxicity levels, making it safe for use in laboratory experiments. However, 4-tert-butyl-N-ethyl-N-phenylbenzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and anxiety disorders. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
Conclusion:
In conclusion, 4-tert-butyl-N-ethyl-N-phenylbenzamide, or 4-tert-butyl-N-ethyl-N-phenylbenzamide, is a chemical compound that has several interesting properties that make it suitable for use in various scientific studies. Its anticonvulsant and anxiolytic properties have made it a useful tool for studying the mechanisms of action of various drugs on behavior. 4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research, including its potential use as a treatment for various neurological and inflammatory disorders.
Synthesemethoden
4-tert-butyl-N-ethyl-N-phenylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-tert-butylbenzoic acid with N-ethyl-N-phenylamine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-tert-butyl-N-ethyl-N-phenylbenzamide, which can be further purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several interesting properties that make it suitable for use in various scientific studies. One of the most significant applications of 4-tert-butyl-N-ethyl-N-phenylbenzamide is in the field of neuroscience. It has been found to have potent anticonvulsant properties and has been used to study the mechanisms of action of various antiepileptic drugs. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anxiolytic and sedative properties, making it a useful tool for studying the effects of various drugs on behavior.
Eigenschaften
CAS-Nummer |
70019-99-7 |
|---|---|
Produktname |
4-tert-butyl-N-ethyl-N-phenylbenzamide |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-5-20(17-9-7-6-8-10-17)18(21)15-11-13-16(14-12-15)19(2,3)4/h6-14H,5H2,1-4H3 |
InChI-Schlüssel |
JUYKPNJJGNXTTF-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Andere CAS-Nummern |
70019-99-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



